1-(2,4-dibromophenoxy)-3-nitrodibenzo[b,f]oxepine
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Overview
Description
1-(2,4-Dibromophenoxy)-3-nitrodibenzo[b,f]oxepine is a complex organic compound belonging to the dibenzo[b,f]oxepine family This compound is characterized by the presence of a dibenzo[b,f]oxepine core structure, which is a seven-membered oxygen-containing heterocycle fused with two benzene rings
Preparation Methods
The synthesis of 1-(2,4-dibromophenoxy)-3-nitrodibenzo[b,f]oxepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f]oxepine core: This can be achieved through intramolecular cyclization reactions, such as the McMurry reaction or intramolecular nucleophilic aromatic substitution (SNAr) reactions.
Introduction of the 2,4-dibromophenoxy group: This step involves the reaction of the dibenzo[b,f]oxepine core with 2,4-dibromophenol under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Nitration: The final step involves the nitration of the dibenzo[b,f]oxepine derivative to introduce the nitro group at the desired position.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-(2,4-Dibromophenoxy)-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Scientific Research Applications
1-(2,4-Dibromophenoxy)-3-nitrodibenzo[b,f]oxepine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a microtubule inhibitor.
Biological Studies: It can be used in studies related to its interaction with biological targets, such as tubulin, to understand its mechanism of action and potential therapeutic effects.
Material Science: The compound’s photostability and electronic properties make it suitable for applications in organic electronics and photopharmacology.
Mechanism of Action
The mechanism of action of 1-(2,4-dibromophenoxy)-3-nitrodibenzo[b,f]oxepine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting cellular processes like mitosis . This mechanism is similar to that of other microtubule inhibitors used in cancer therapy.
Comparison with Similar Compounds
1-(2,4-Dibromophenoxy)-3-nitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives, such as:
Dibenzo[b,f]oxepine: The parent compound without the 2,4-dibromophenoxy and nitro groups.
1-(2,4-Dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine: A similar compound with chlorine atoms instead of bromine atoms.
1-(2,4-Dibromophenoxy)-3-aminodibenzo[b,f]oxepine: A reduced derivative with an amino group instead of a nitro group.
The presence of the 2,4-dibromophenoxy and nitro groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
4-(2,4-dibromophenoxy)-2-nitrobenzo[b][1]benzoxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br2NO4/c21-13-6-8-18(16(22)9-13)27-20-11-14(23(24)25)10-19-15(20)7-5-12-3-1-2-4-17(12)26-19/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTNIUAZMXEVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3OC4=C(C=C(C=C4)Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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